

Stereochemistry of Methyl L-alaninate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Methyl L-alaninate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl L-alaninate, the methyl ester of the naturally occurring amino acid L-alanine, is a crucial chiral building block in synthetic organic chemistry and drug development. Its stereochemical integrity is paramount as the biological activity of resulting molecules often depends on the correct enantiomeric form. This technical guide provides a comprehensive overview of the stereochemistry of **Methyl L-alaninate**, including its synthesis, chiral properties, and the analytical methods used for its stereochemical characterization. The information is presented to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Chiral Properties

Methyl L-alaninate is most commonly handled as its more stable hydrochloride salt. The preservation of the (S)-configuration from the parent L-alanine is a key aspect of its utility.

Quantitative Data Summary

The following table summarizes the key physicochemical and chiral properties of **Methyl L-alaninate** and its hydrochloride salt.

Property	Value	Form
Chemical Name	Methyl (2S)-2-aminopropanoate	Free Base
Methyl (2S)-2-aminopropanoate hydrochloride	Hydrochloride Salt	
CAS Number	10065-72-2	Free Base
2491-20-5	Hydrochloride Salt	
Molecular Formula	C ₄ H ₉ NO ₂	Free Base
C ₄ H ₁₀ ClNO ₂	Hydrochloride Salt	
Molecular Weight	103.12 g/mol	Free Base
139.58 g/mol	Hydrochloride Salt	
Melting Point	109-111 °C[1][2]	Hydrochloride Salt
108-112 °C[2]	Hydrochloride Salt	
Specific Optical Rotation ([α] _D)	+7.0° (c=1.6, Methanol, 25°C) [1]	Hydrochloride Salt
+5.0 to +8.0° (c=2, Methanol) [3]	Hydrochloride Salt	
Enantiomeric Excess (ee)	Typically >98%	Both

Synthesis of Methyl L-alaninate

The synthesis of **Methyl L-alaninate** with high enantiomeric purity relies on the esterification of L-alanine, which preserves the stereocenter. A common and effective method is the Fischer-Speier esterification using methanol in the presence of an acid catalyst.

Synthesis Workflow

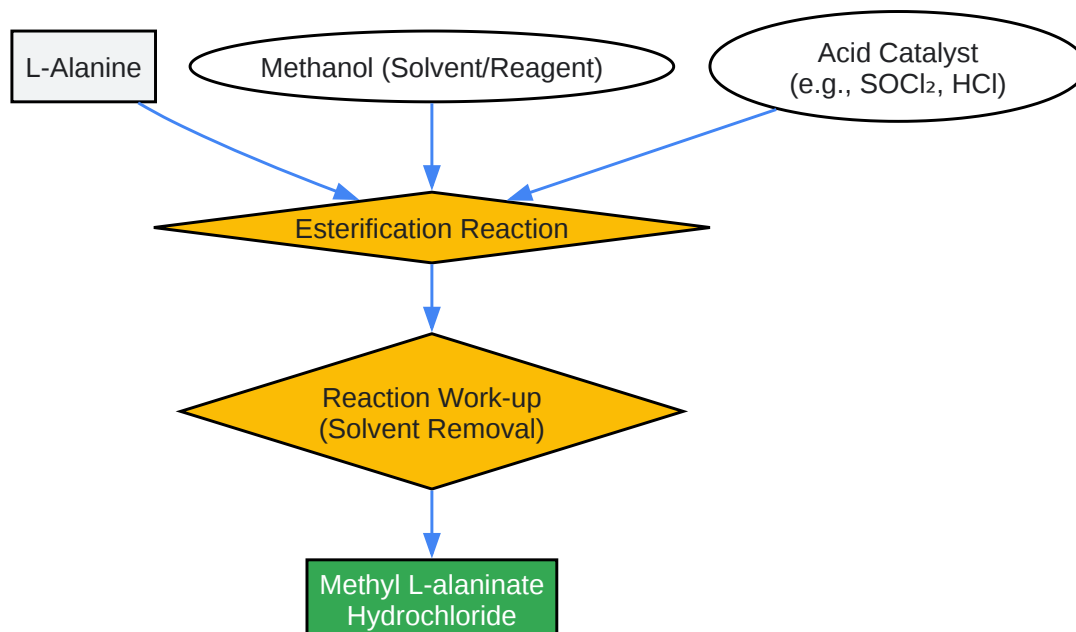


Figure 1: Synthesis of Methyl L-alaninate Hydrochloride

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Figure 1: Synthesis of **Methyl L-alaninate** Hydrochloride

Experimental Protocol: Synthesis of Methyl L-alaninate Hydrochloride

This protocol describes the synthesis of **Methyl L-alaninate** hydrochloride from L-alanine using thionyl chloride in methanol.

Materials:

- L-alanine

- Anhydrous methanol
- Thionyl chloride (SOCl_2)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, suspend L-alanine in anhydrous methanol.
- Cool the suspension in an ice bath to 0-5 °C.
- Slowly add thionyl chloride dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Attach a reflux condenser and heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **Methyl L-alaninate** hydrochloride as a white solid.
- The product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure of **Methyl L-alaninate**.

Spectroscopic Data Summary

Spectroscopic Technique	Key Peaks and Assignments
^1H NMR (CD_3OD , 400 MHz)	δ 1.49 (d, 3H, $-\text{CH}_3$), δ 2.79 (s, 3H, $-\text{OCH}_3$), δ 3.93 (q, 1H, $\alpha\text{-CH}$) [4]
^{13}C NMR (CD_3OD , 100 MHz)	δ 17.8 ($-\text{CH}_3$), δ 50.4 ($\alpha\text{-C}$), δ 171.6 (C=O) [4]
FTIR (KBr, cm^{-1})	\sim 3400-2600 (N-H stretch of NH_3^+), \sim 1745 (C=O stretch of ester), \sim 1590 (N-H bend)

Stereochemical Analysis

Ensuring the high enantiomeric purity of **Methyl L-alaninate** is critical. The primary methods for this are polarimetry and chiral high-performance liquid chromatography (HPLC).

Logical Relationship for Stereochemical Purity Assessment

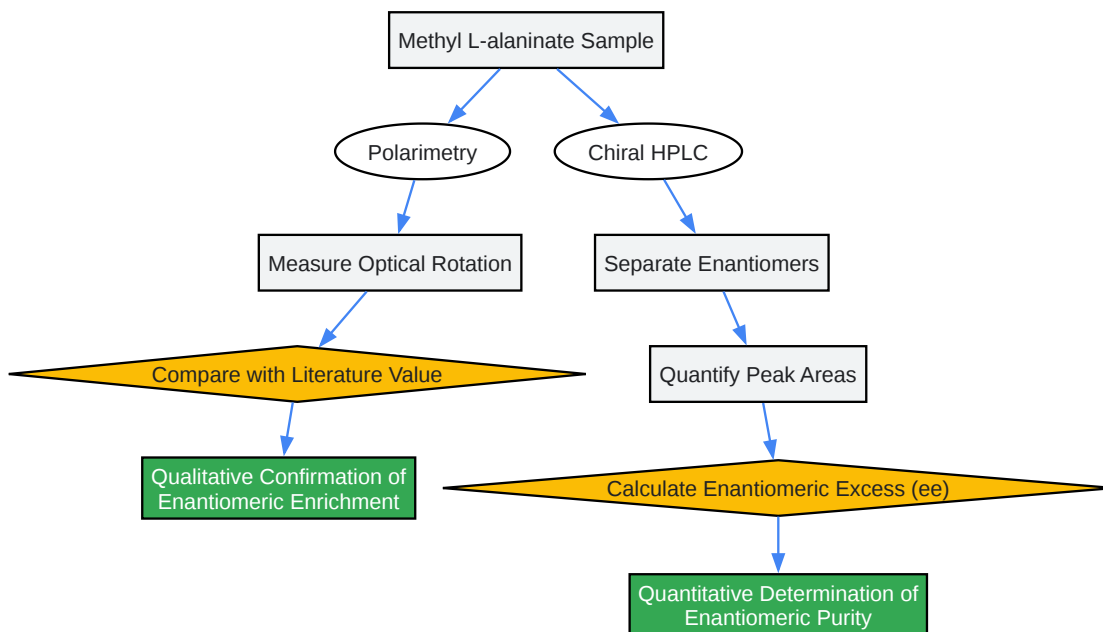


Figure 2: Logic for Stereochemical Purity Assessment

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